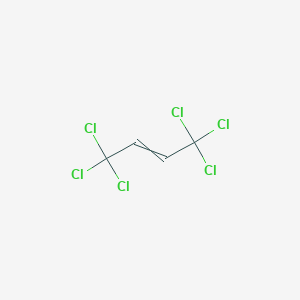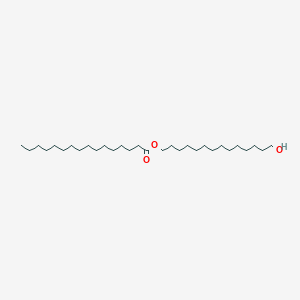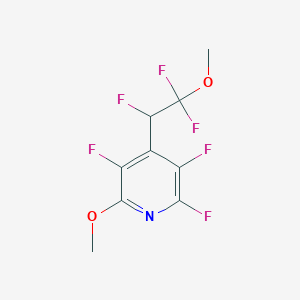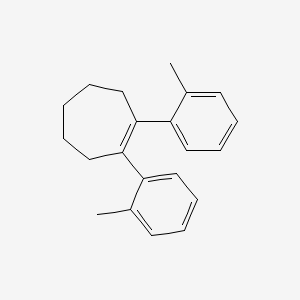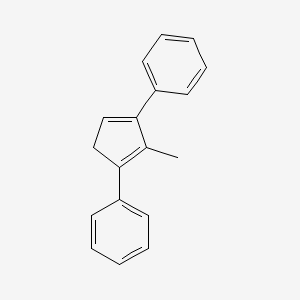![molecular formula C21H15ClN2O6S2 B14525671 Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate CAS No. 62486-41-3](/img/structure/B14525671.png)
Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is an organic compound with a complex structure that includes chloro, nitrophenyl, and sulfanyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using thionyl chloride or phosphorus pentachloride.
Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Thioether Formation: The final step involves the formation of the sulfanyl linkages, typically using thiols and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles like amines or alkoxides in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in redox reactions, while the sulfanyl groups may form covalent bonds with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chlorobenzoate: Similar structure but lacks the nitrophenyl and sulfanyl groups.
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Contains a pyrimidine ring and methylthio group instead of nitrophenyl and sulfanyl groups.
Bis(2-chloroethyl) ether: Contains chloroethyl groups but lacks the aromatic and ester functionalities.
Uniqueness
Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is unique due to its combination of chloro, nitrophenyl, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
62486-41-3 |
|---|---|
Molecular Formula |
C21H15ClN2O6S2 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate |
InChI |
InChI=1S/C21H15ClN2O6S2/c1-2-30-21(25)13-11-20(32-18-10-6-4-8-16(18)24(28)29)14(22)12-19(13)31-17-9-5-3-7-15(17)23(26)27/h3-12H,2H2,1H3 |
InChI Key |
RBJORDKLBONDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1SC2=CC=CC=C2[N+](=O)[O-])Cl)SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


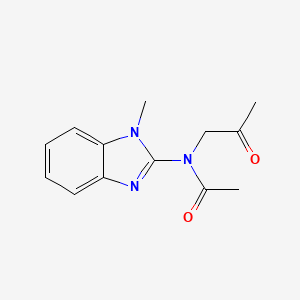
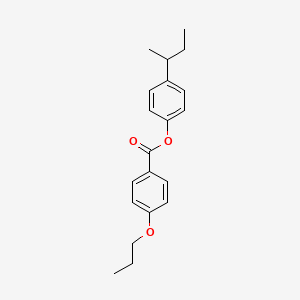

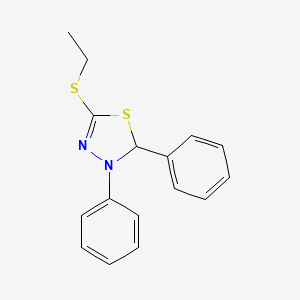
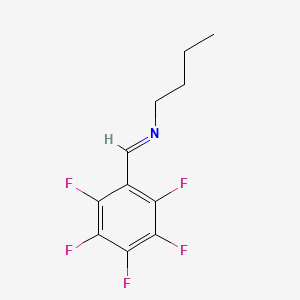
![2-Methyl-4-phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14525622.png)
![5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14525626.png)
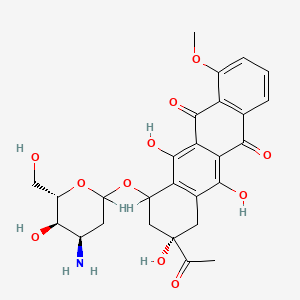
![3-[2-(3,4-Dimethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14525646.png)
